1-Benzylazetidine
Overview
Description
1-Benzylazetidine is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, where a benzyl group is attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
1-Benzylazetidine can be synthesized through various synthetic routes. One common method involves the reaction of azetidine with benzyl chloride under basic conditions. Another approach is the reduction of 1-benzylazetidin-3-one using suitable reducing agents. Industrial production methods often involve the use of catalytic hydrogenation and other scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzylazetidine undergoes a variety of chemical reactions due to the presence of the strained four-membered ring and the benzyl group. Some of the notable reactions include:
Oxidation: The compound can be oxidized to form N-benzylazetidine-2-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 1-benzylazetidin-3-ol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain, this compound can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear amines .
Scientific Research Applications
1-Benzylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: This compound is used in the production of polymers and other materials due to its reactivity and structural properties .
Mechanism of Action
The mechanism of action of 1-Benzylazetidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily driven by the ring strain and the presence of the benzyl group, which can stabilize intermediates during chemical reactions .
Comparison with Similar Compounds
1-Benzylazetidine is unique compared to other azetidine derivatives due to the presence of the benzyl group. Similar compounds include:
Azetidine: The parent compound without the benzyl group.
1-Methylazetidine: A derivative with a methyl group instead of a benzyl group.
1-Phenylazetidine: A derivative with a phenyl group attached to the nitrogen atom.
The benzyl group in this compound provides additional stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
1-benzylazetidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-10(6-3-1)9-11-7-4-8-11/h1-3,5-6H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHRPLFCUZKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340230 | |
Record name | 1-Benzylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-39-4 | |
Record name | 1-Benzylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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